N-Benzyl-N-(2-cyanoethyl)thiourea
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Overview
Description
N-Benzyl-N-(2-cyanoethyl)thiourea: is an organic compound with the molecular formula C14H16N4S It is a thiourea derivative, characterized by the presence of a benzyl group and a cyanoethyl group attached to the nitrogen atoms of the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyl-N-(2-cyanoethyl)thiourea can be synthesized through a condensation reaction between benzylamine and carbon disulfide, followed by the addition of acrylonitrile. The reaction typically occurs in an aqueous medium, and the conditions must be carefully controlled to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-N-(2-cyanoethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced thiourea derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyanoethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-Benzyl-N-(2-cyanoethyl)thiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which N-Benzyl-N-(2-cyanoethyl)thiourea exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cells. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
- N-Benzyl-N-methylthiourea
- N-Benzyl-N’-(2-pyridinyl)thiourea
- N-Benzoyl-N’-(2-nitrophenyl)thiourea
Comparison: N-Benzyl-N-(2-cyanoethyl)thiourea is unique due to the presence of both benzyl and cyanoethyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behavior, making it a valuable compound for specific applications .
Properties
CAS No. |
59670-03-0 |
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Molecular Formula |
C11H13N3S |
Molecular Weight |
219.31 g/mol |
IUPAC Name |
1-benzyl-1-(2-cyanoethyl)thiourea |
InChI |
InChI=1S/C11H13N3S/c12-7-4-8-14(11(13)15)9-10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2,(H2,13,15) |
InChI Key |
DBBLXNNWTWXQKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC#N)C(=S)N |
Origin of Product |
United States |
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